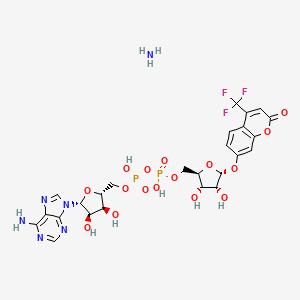
TFMU-ADPr ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TFMU-ADPr ammonium, also known as ADP-ribosylated trifluoromethylumbelliferone ammonium, is a compound used primarily in biochemical research. It is a fluorescent substrate that is particularly useful for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) enzymes. This compound has gained attention due to its exceptional reactivity, stability, and usability in various assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr ammonium involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of coupling agents to facilitate the conjugation .
Industrial Production Methods
化学反応の分析
Types of Reactions
TFMU-ADPr ammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by PARG enzymes, releasing a fluorescent signal.
Binding Reactions: It binds to viral and human macrodomains, making it useful in high-throughput screening assays.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Coupling Agents: Used to facilitate the conjugation of ADP-ribose with trifluoromethylumbelliferone.
Protecting Groups: Employed to protect functional groups during the synthesis process.
Major Products Formed
The primary product formed from the hydrolysis of this compound is trifluoromethylumbelliferone, which emits a fluorescent signal. This property is exploited in various biochemical assays to monitor enzyme activity .
科学的研究の応用
TFMU-ADPr ammonium has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate to study the activity of PARG enzymes.
Virology: Employed in assays to identify inhibitors of viral macrodomains, such as those found in SARS-CoV-2.
Drug Discovery: Utilized in high-throughput screening assays to discover potential antiviral compounds
作用機序
The mechanism of action of TFMU-ADPr ammonium involves its hydrolysis by PARG enzymes. The compound binds to the active site of the enzyme, and upon hydrolysis, it releases trifluoromethylumbelliferone, which emits a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The binding affinity of this compound to various macrodomains has been studied using X-ray crystallography, revealing how the trifluoromethylumbelliferone moiety contributes to its binding affinity .
類似化合物との比較
TFMU-ADPr ammonium can be compared with other similar compounds, such as:
pNP-ADPr (ADP-ribosylated p-nitrophenol): Another fluorescent substrate used to study PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: These compounds are potent binders of viral macrodomains and are used in similar assays.
This compound is unique due to its high reactivity, stability, and the strong fluorescent signal it produces upon hydrolysis, making it a valuable tool in biochemical research .
特性
分子式 |
C25H29F3N6O16P2 |
|---|---|
分子量 |
788.5 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1 |
InChIキー |
KSRMCXOCIMFEHJ-YDXMRJOASA-N |
異性体SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
正規SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


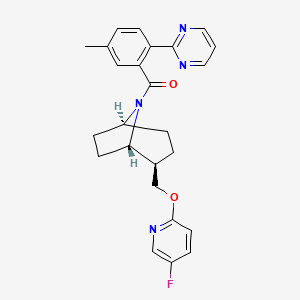
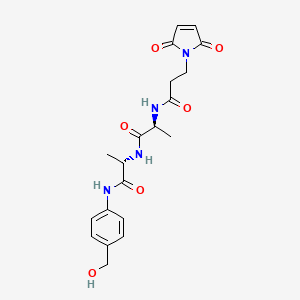

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
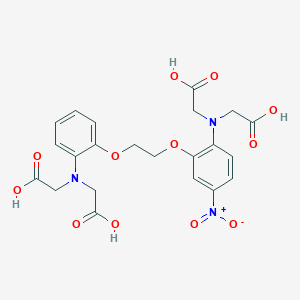
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
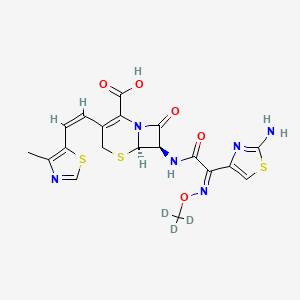
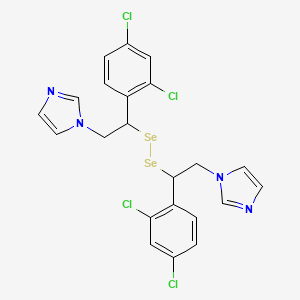
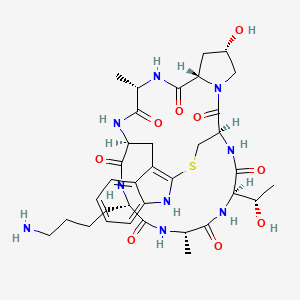
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
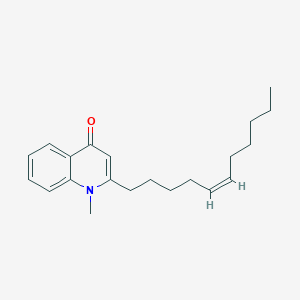
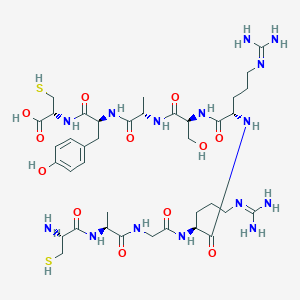
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
